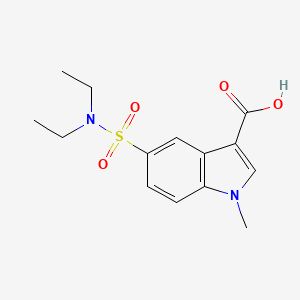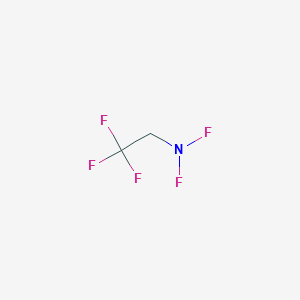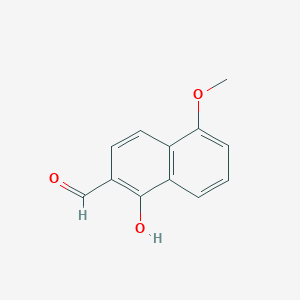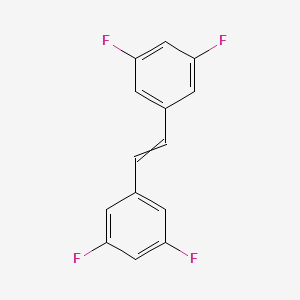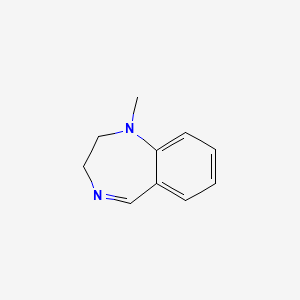
4-Anilino-2,4-dioxobutyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-2,4-dioxobutyl thiocyanate is an organic compound with a complex structure that includes an aniline group, a dioxobutyl moiety, and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,4-dioxobutyl thiocyanate typically involves the reaction of aniline derivatives with dioxobutyl compounds and thiocyanate sources. One common method involves the reaction of aniline with 2,4-dioxobutyl chloride in the presence of a base, followed by the addition of thiocyanate salts under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2,4-dioxobutyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The dioxobutyl moiety can be reduced to form alcohol derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-Anilino-2,4-dioxobutyl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Anilino-2,4-dioxobutyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with metal ions in enzymes, leading to inhibition of enzyme activity. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Anilinoquinoline Derivatives: These compounds also contain an aniline group and have been studied for their anticancer properties.
2,4-Disubstituted Thiazoles: These compounds share the dioxobutyl moiety and have diverse biological activities.
Uniqueness
4-Anilino-2,4-dioxobutyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
117534-53-9 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
(4-anilino-2,4-dioxobutyl) thiocyanate |
InChI |
InChI=1S/C11H10N2O2S/c12-8-16-7-10(14)6-11(15)13-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,15) |
InChI Key |
XUMOJOPCRLZJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


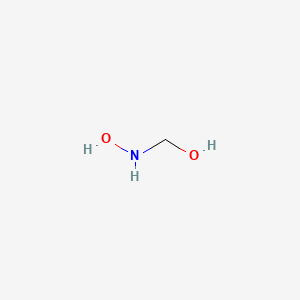
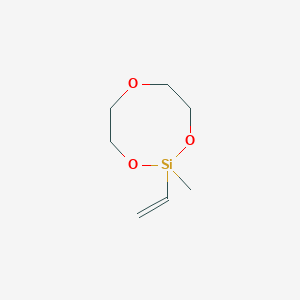


![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
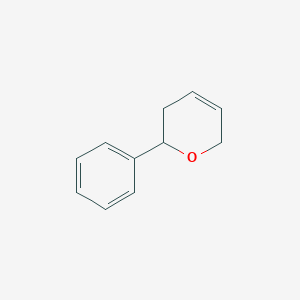
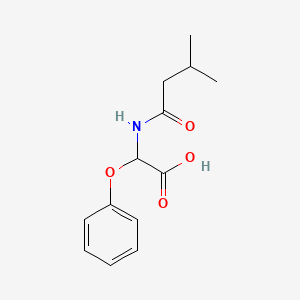
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
